1-(furan-2-ylmethyl)-4-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
1-(Furan-2-ylmethyl)-4-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol is a complex organic compound that features a unique combination of furan, hydroxy, methoxy, and pyrazolopyridine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-4-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolopyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Moiety: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furan-2-carbaldehyde.
Functionalization with Hydroxy and Methoxy Groups: These groups are typically introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-4-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
1-(Furan-2-ylmethyl)-4-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(furan-2-ylmethyl)-4-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol exerts its effects involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol: Lacks the methoxy group, which may alter its biological activity.
1-(Furan-2-ylmethyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol: Lacks the hydroxy group, potentially affecting its reactivity and interactions.
Uniqueness
1-(Furan-2-ylmethyl)-4-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual functionality allows for a broader range of interactions with biological targets and chemical reagents, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C18H17N3O4 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-(3-hydroxy-4-methoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H17N3O4/c1-24-16-5-4-11(7-15(16)22)13-8-17(23)20-18-14(13)9-19-21(18)10-12-3-2-6-25-12/h2-7,9,13,22H,8,10H2,1H3,(H,20,23) |
InChI Key |
PVXCTDHENADUOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=NN3CC4=CC=CO4)O |
Origin of Product |
United States |
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